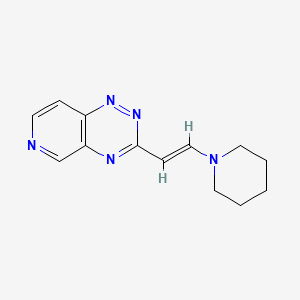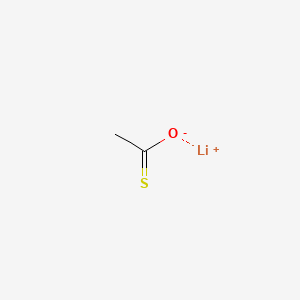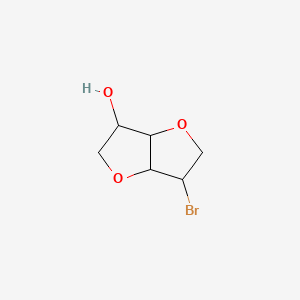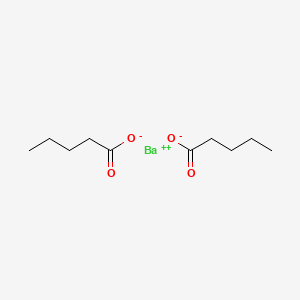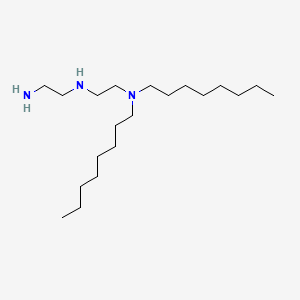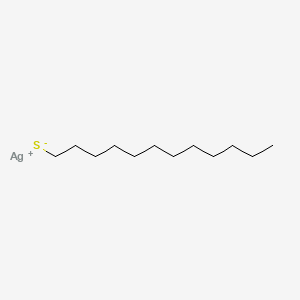
Dodecane-1-thiol, silver salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecane-1-thiol, silver salt: is an organosulfur compound with the molecular formula C₁₂H₂₅AgS . It is a silver salt of dodecane-1-thiol, which consists of a long hydrophobic dodecane chain and a hydrophilic thiol group. This compound is known for its amphipathic nature, allowing it to interact with a wide range of chemical groups. It is primarily used in the synthesis of silver nanoparticles and as a stabilizing agent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Borohydride Reduction Method: Silver nanoparticles can be synthesized by the borohydride reduction of silver nitrate in the presence of dodecane-1-thiol. This method involves a two-phase system with water and an organic solvent such as toluene, chloroform, or hexane.
Hydrogen Sulfide Addition: Another method involves the addition of hydrogen sulfide to 1-dodecene in the presence of a suitable catalyst like nickel or palladium.
Industrial Production Methods: Industrial production of dodecane-1-thiol, silver salt typically involves the reduction of dodecyl sulfate with hydrogen sulfide. This method emphasizes precise control over reaction conditions to achieve high purity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Dodecane-1-thiol, silver salt can undergo oxidation reactions, where the thiol group is oxidized to form disulfides.
Reduction: It can also participate in reduction reactions, particularly in the synthesis of silver nanoparticles.
Substitution: The thiol group can be substituted with other functional groups in various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Thionyl chloride and other halogenating agents are often used.
Major Products:
Oxidation: Disulfides.
Reduction: Silver nanoparticles.
Substitution: Various substituted thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Nanoparticle Synthesis: Dodecane-1-thiol, silver salt is widely used in the synthesis of silver nanoparticles, which have applications in catalysis, electronics, and sensors.
Biology and Medicine:
Antimicrobial Agents: Silver nanoparticles stabilized by dodecane-1-thiol have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Industry:
Wirkmechanismus
The mechanism of action of dodecane-1-thiol, silver salt primarily involves the stabilization of silver nanoparticles. The thiol group binds strongly to the silver surface, preventing aggregation and maintaining the nanoparticles’ stability. This interaction is crucial for the compound’s effectiveness in various applications, including catalysis and antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
1-Dodecanethiol: Similar to dodecane-1-thiol, silver salt, 1-dodecanethiol is used in the synthesis of nanoparticles and as a stabilizing agent.
1-Octadecanethiol: This compound has a longer carbon chain and is used in similar applications but provides different surface properties due to its increased hydrophobicity.
1-Hexadecanethiol: Another similar compound with a 16-carbon chain, used in the formation of self-assembled monolayers and nanoparticle stabilization.
Uniqueness: this compound is unique due to its specific interaction with silver ions, which enhances the stability and functionality of silver nanoparticles. Its amphipathic nature allows it to interact with a wide range of chemical groups, making it versatile in various applications .
Eigenschaften
CAS-Nummer |
93917-83-0 |
|---|---|
Molekularformel |
C12H25AgS |
Molekulargewicht |
309.26 g/mol |
IUPAC-Name |
silver;dodecane-1-thiolate |
InChI |
InChI=1S/C12H26S.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h13H,2-12H2,1H3;/q;+1/p-1 |
InChI-Schlüssel |
OMOBEQBCAKHIKV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[S-].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


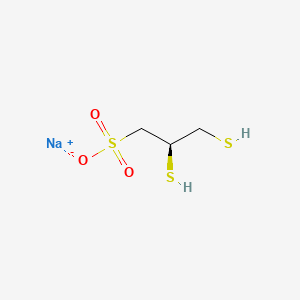
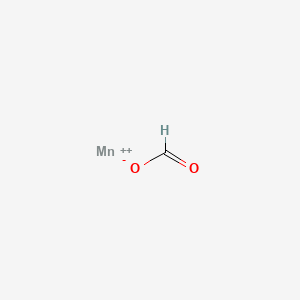
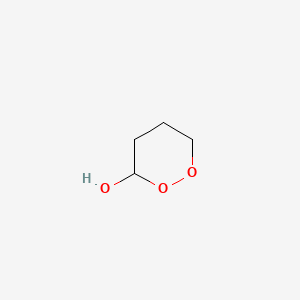
![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
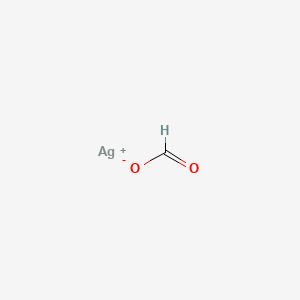
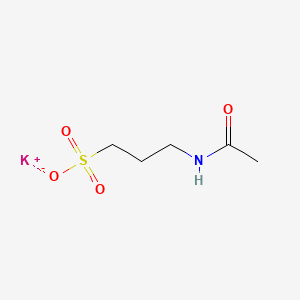
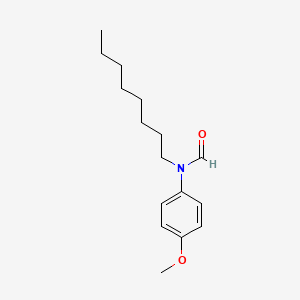
![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)
